

Peramivir vs. Oseltamivir: A Comparative Efficacy Analysis in Hospitalized Influenza Patients

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Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1679564*

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This guide offers an objective comparison of the neuraminidase inhibitors **Peramivir** and Oseltamivir for the treatment of hospitalized patients with influenza. The information presented is collated from a range of clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.

Quantitative Data Summary

The following table summarizes key efficacy endpoints from comparative studies of **Peramivir** and Oseltamivir in hospitalized patient populations.

Efficacy Endpoint	Study Population	Peramivir	Oseltamivir	p-value	Key Findings & Citations
Time to Clinical Stability (Median)	Hospitalized Adults	23.7 - 37.0 hours	28.1 hours	0.306	No significant difference observed in a randomized controlled trial (RCT).[1]
Duration of Hospital Stay (Mean Difference vs. Standard Care)	Hospitalized Patients (Meta-analysis)	-1.73 days	-1.63 days	Not Applicable	Both drugs modestly reduced hospital stay, with low certainty of evidence.[2] [3]
Duration of Hospitalization	Hospitalized Adults (Retrospective Cohort)	10.65 ± 13.84 days	13.28 ± 18.12 days	0.129	No significant difference, though the Peramivir group had more severe cases at baseline.[4] [5]
Time to Alleviation of Fever (Mean Difference)	Influenza Patients (Meta-analysis)	-7.17 hours	(Reference)	<0.05	Peramivir was associated with a faster time to fever alleviation.
Remission Time of Fever	Adults with Severe Influenza A	12.32 hours	23.67 hours	0.034	Peramivir led to a significantly

Symptoms (Mean)	Pneumonia (RCT)				shorter time to fever remission.
Defervescence Rate within 3 Days	Hospitalized Adults (Retrospective Cohort)	66.53%	71.49%	0.141	No significant difference between the two treatments.
Mortality Rate	Hospitalized Adults (Retrospective Cohort)	7.7% (Overall Mortality)	(Not specified for Oseltamivir group alone)	Not Significant	No significant difference in mortality was found between the treatment groups.
Recovery Rate (Influenza A)	Hospitalized Children (0-5 years)	3.7% - 4.4%	15.6% - 21.1%	0.002 - 0.01	Oseltamivir demonstrated improved recovery rates in young children with severe influenza A.
Duration of Hospitalization (Influenza A)	Hospitalized Children (0-5 years)	Longer	Shorter	Significant	Oseltamivir was associated with a shorter duration of hospitalization in this pediatric subgroup.

Experimental Protocols

Below are the methodologies for key studies that have compared the efficacy of **Peramivir** and Oseltamivir.

1. Randomized Controlled Trial in Hospitalized Adults (Ison et al., 2013)

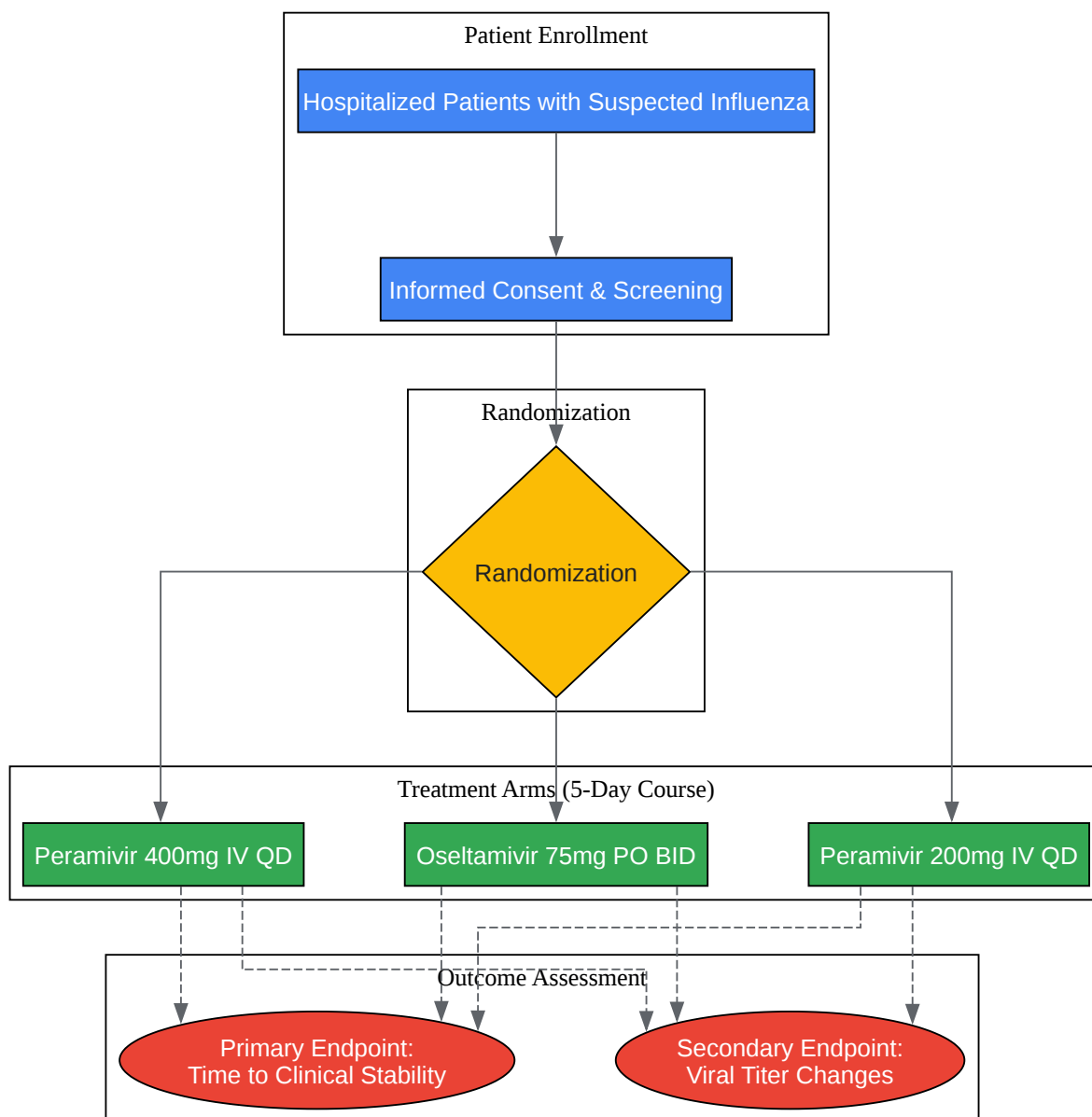
- Objective: To assess the efficacy and safety of intravenous **Peramivir** compared to oral Oseltamivir for treating seasonal influenza in hospitalized adults.
- Study Design: A multicenter, randomized, double-blind trial conducted over three influenza seasons.
- Patient Population: 137 hospitalized patients with suspected acute influenza.
- Treatment Regimens:
 - **Peramivir** 200 mg intravenously once daily for 5 days.
 - **Peramivir** 400 mg intravenously once daily for 5 days.
 - Oseltamivir 75 mg orally twice daily for 5 days.
- Primary Endpoint: Time to clinical stability.
- Key Secondary Endpoint: Quantitative changes in viral titers from nasopharyngeal specimens.
- Statistical Analysis: The primary efficacy analysis was conducted on the intent-to-treat infected population, with time to clinical stability analyzed using the log-rank test.

2. Retrospective Cohort Study in Hospitalized Adults (Lee et al., 2020)

- Objective: To compare the clinical efficacy of **Peramivir** and Oseltamivir in hospitalized patients with influenza.
- Study Design: A retrospective cohort study.

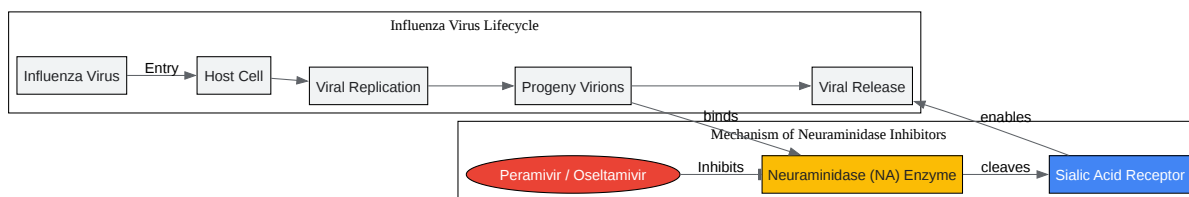
- Patient Population: 542 adult patients with laboratory-confirmed seasonal influenza who were hospitalized across six hospitals.
- Treatment Regimens:
 - **Peramivir** 300 mg as a single intravenous dose.
 - **Peramivir** at doses exceeding 300 mg.
 - Oseltamivir 75 mg orally twice daily for 5 days.
- Primary Outcome: Rate of defervescence within three days of the first drug administration.
- Secondary Outcomes: Mortality and duration of stay in the hospital and intensive care unit (ICU).
- Statistical Analysis: Categorical variables were analyzed using the chi-square test or Fisher's exact test, while continuous variables were assessed with the Student's t-test or Mann-Whitney U test.

Visualizations



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Caption: Experimental workflow of a randomized controlled trial.



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Caption: Mechanism of action of neuraminidase inhibitors.

Concluding Remarks for the Scientific Audience

The collective data suggests that intravenous **Peramivir** and oral Oseltamivir have broadly comparable efficacy in the treatment of hospitalized adult influenza patients. The choice of agent may be guided by clinical factors such as the patient's ability to take oral medication, the severity of the illness, and the specific viral strain. For instance, **Peramivir**'s potential for more rapid fever reduction could be advantageous in certain clinical scenarios. Conversely, in hospitalized pediatric patients with severe influenza A, Oseltamivir has demonstrated superior outcomes in terms of recovery and hospital stay duration.

While neuraminidase inhibitors as a class have been shown to reduce mortality in hospitalized influenza patients, particularly with early initiation of therapy, a definitive mortality benefit of one agent over the other has not been established in head-to-head trials. The existing body of evidence, which includes both RCTs and observational studies, underscores the need for further large-scale, prospective trials to refine treatment guidelines for specific high-risk, hospitalized populations. These future studies should aim to elucidate the nuanced differences in efficacy that may exist between these two important antiviral agents.

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